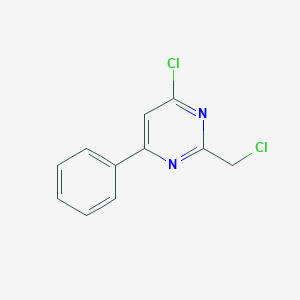

4-Chloro-2-(chloromethyl)-6-phenylpyrimidine

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Chlor-2-(Chlormethyl)-6-phenylpyrimidin umfasst in der Regel die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit leicht verfügbaren Ausgangsmaterialien wie Benzaldehyd, Chloracetonitril und Harnstoff.

Cyclisierungsreaktion: Benzaldehyd reagiert mit Chloracetonitril in Gegenwart einer Base zu einem Zwischenprodukt, das dann mit Harnstoff cyclisiert, um den Pyrimidinring zu bilden.

Chlorierung: Das resultierende Pyrimidinderivat wird dann mit Reagenzien wie Phosphorylchlorid (POCl3) chloriert, um die Chloratome an den gewünschten Positionen einzuführen.

Industrielle Produktionsmethoden

In industriellen Umgebungen wird die Produktion von 4-Chlor-2-(Chlormethyl)-6-phenylpyrimidin mit kontinuierlichen Fließreaktoren im großen Maßstab durchgeführt, um eine gleichmäßige Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz des Chlorierungsschritts zu maximieren.

Chemische Reaktionsanalyse

Arten von Reaktionen

4-Chlor-2-(Chlormethyl)-6-phenylpyrimidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Nucleophile Substitution: Die Chloratome in der Verbindung sind anfällig für nucleophile Substitutionsreaktionen, bei denen Nucleophile wie Amine oder Thiole die Chloratome ersetzen.

Oxidation und Reduktion: Die Verbindung kann oxidiert werden, um entsprechende Pyrimidin-N-oxide zu bilden, oder reduziert werden, um dechlorierte Derivate zu ergeben.

Kupplungsreaktionen: Es kann an Kupplungsreaktionen mit Aryl- oder Alkylhalogeniden teilnehmen, um komplexere Strukturen zu bilden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumazid (NaN3) oder Kaliumthiolate (KSR) in polaren aprotischen Lösungsmitteln (z. B. Dimethylformamid) werden häufig verwendet.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid (H2O2) oder m-Chlorperbenzoesäure (m-CPBA) werden verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Hauptprodukte

Substitutionsprodukte: Amino- oder Thiol-Derivate des Pyrimidins.

Oxidationsprodukte: Pyrimidin-N-oxide.

Reduktionsprodukte: Dechlorierte Pyrimidinderivate.

Wissenschaftliche Forschungsanwendungen

4-Chlor-2-(Chlormethyl)-6-phenylpyrimidin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle, einschließlich Pharmazeutika und Agrochemikalien.

Biologie: Die Verbindung wird zur Untersuchung von Enzyminhibitoren und Rezeptorantagonisten verwendet, da sie mit biologischen Makromolekülen interagieren kann.

Medizin: Es wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter Antikrebs- und antimikrobielle Aktivitäten.

Industrie: Die Verbindung wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 4-Chlor-2-(Chlormethyl)-6-phenylpyrimidin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Chloratome und die Phenylgruppe tragen zu ihrer Bindungsaffinität und Spezifität bei. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum bindet, oder die Rezeptorfunktion modulieren, indem sie mit Bindungsstellen interagiert, wodurch zelluläre Pfade und Prozesse beeinflusst werden.

Eigenschaften

CAS-Nummer |

1240596-23-9 |

|---|---|

Molekularformel |

C11H8Cl2N2 |

Molekulargewicht |

239.10 g/mol |

IUPAC-Name |

4-chloro-2-(chloromethyl)-6-phenylpyrimidine |

InChI |

InChI=1S/C11H8Cl2N2/c12-7-11-14-9(6-10(13)15-11)8-4-2-1-3-5-8/h1-6H,7H2 |

InChI-Schlüssel |

DVJTVUYPXMLRAG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)CCl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)-6-phenylpyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as benzaldehyde, chloroacetonitrile, and urea.

Cyclization Reaction: Benzaldehyde reacts with chloroacetonitrile in the presence of a base to form an intermediate, which then undergoes cyclization with urea to form the pyrimidine ring.

Chlorination: The resulting pyrimidine derivative is then chlorinated using reagents like phosphorus oxychloride (POCl3) to introduce the chlorine atoms at the desired positions.

Industrial Production Methods

In industrial settings, the production of 4-Chloro-2-(chloromethyl)-6-phenylpyrimidine is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination step.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(chloromethyl)-6-phenylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the compound are susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to yield dechlorinated derivatives.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

Substitution Products: Amino or thiol derivatives of the pyrimidine.

Oxidation Products: Pyrimidine N-oxides.

Reduction Products: Dechlorinated pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-(chloromethyl)-6-phenylpyrimidine has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological macromolecules.

Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(chloromethyl)-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and phenyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Chlor-2-methyl-6-phenylpyrimidin: Fehlt die Chlormethylgruppe, was zu unterschiedlicher Reaktivität und Anwendung führt.

2-Chlor-4,6-diphenylpyrimidin: Enthält zwei Phenylgruppen, die seine chemischen Eigenschaften und seine biologische Aktivität verändern.

4-Chlor-2-(Brommethyl)-6-phenylpyrimidin: Das Bromatom bietet im Vergleich zu Chlor eine andere Reaktivität.

Einzigartigkeit

4-Chlor-2-(Chlormethyl)-6-phenylpyrimidin ist durch das Vorhandensein von sowohl Chloratomen als auch einer Phenylgruppe einzigartig, die unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Seine Fähigkeit, verschiedene chemische Umwandlungen zu durchlaufen und mit biologischen Zielstrukturen zu interagieren, macht es zu einer wertvollen Verbindung in der Forschung und in industriellen Anwendungen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.